molecular formula C53H83NO14 B601103 Everolimus Isomer C CAS No. 908340-97-6

Everolimus Isomer C

Cat. No.: B601103
CAS No.: 908340-97-6
M. Wt: 958.25
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus Isomer C is a derivative of Everolimus, a macrolide immunosuppressant and an inhibitor of the mammalian target of rapamycin (mTOR). Everolimus is primarily used to prevent organ transplant rejection and as a targeted therapy for various cancers. This compound shares similar properties but has distinct structural and functional characteristics that make it a subject of interest in scientific research.

Mechanism of Action

Target of Action

Everolimus Isomer C, also known as DP7PN8Y6FC, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

Everolimus acts as an mTOR inhibitor , working similarly to Rapamycin . It binds to the mTORC1 protein, thereby inhibiting the mTOR pathway . This inhibition leads to a reduction in cell proliferation, angiogenesis, and glucose uptake .

Biochemical Pathways

The mTOR pathway, which is frequently deregulated in cancer, is the primary biochemical pathway affected by Everolimus . By inhibiting mTOR, Everolimus impacts various cellular functions, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .

Pharmacokinetics

Everolimus is rapidly absorbed after oral administration, reaching peak concentration after 1.3–1.8 hours . Steady-state is achieved within two weeks, and the pharmacokinetic characteristics are proportional to dosage . Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP), which can lead to drug-drug interactions . In patients with hepatic impairment, the apparent clearance of Everolimus is significantly lower .

Result of Action

The inhibition of mTOR by Everolimus leads to a reduction in cell proliferation, angiogenesis, and glucose uptake . This results in the prevention of T cell activation and/or proliferation, making it an effective immunosuppressant . It is used to prevent rejection of organ transplants and to treat various types of malignancies .

Action Environment

The action of Everolimus can be influenced by environmental factors such as the presence of other drugs metabolized by the CYP3A4 system . The drug efflux pump P-glycoprotein also plays a critical role in the pharmacokinetics of Everolimus . Therefore, the efficacy and stability of Everolimus can be affected by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Everolimus Isomer C is synthesized from Sirolimus (Rapamycin) through a series of chemical reactions. The process involves the reaction of Sirolimus under solvent-free conditions with appropriate side chains, implying portion-wise additions, one-pot conversion, and resin-mediated synthesis

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes normal-phase column chromatography for purification, followed by crystallization using water-containing organic solvents under low temperature and ultrasonic crystallization to obtain the final product . This method ensures high yield, low cost, and effective removal of impurities.

Chemical Reactions Analysis

Types of Reactions: Everolimus Isomer C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

Everolimus Isomer C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Sirolimus (Rapamycin): The parent compound from which Everolimus and its isomers are derived.

    Temsirolimus: Another derivative of Sirolimus with similar mTOR inhibitory properties.

    Ridaforolimus: A non-prodrug derivative of Sirolimus with similar applications in cancer treatment.

Uniqueness: Everolimus Isomer C is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can lead to differences in bioavailability, stability, and efficacy compared to other similar compounds .

Properties

IUPAC Name

(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-34(3)50(59)53(62,68-40)52(61)54-23-15-14-18-41(54)51(60)67-45(36(5)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)35(4)27-38(7)48(58)49(65-10)47(57)37(6)26-32/h11-13,16-17,27,32,34-37,39-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,38-27+/t32-,34-,35-,36-,37-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDOYNAPNXMXOE-YWBHOXRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(C1=O)(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908340-97-6
Record name Everolimus isomer C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908340976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EVEROLIMUS ISOMER C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP7PN8Y6FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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